molecular formula C4H18FNO3 B058436 Tetramethylammonium fluoride trihydrate (9CI) CAS No. 111203-44-2

Tetramethylammonium fluoride trihydrate (9CI)

Cat. No.: B058436
CAS No.: 111203-44-2
M. Wt: 147.19 g/mol
InChI Key: DHHONQAAAPVEEI-UHFFFAOYSA-M
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Description

Tetramethylammonium fluoride trihydrate (9CI) is a quaternary ammonium salt with the chemical formula ((CH_3)_4NF \cdot 3H_2O). This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. It is a source of “naked fluoride” ions, which are fluoride ions not complexed with a metal atom . This property makes it valuable in various chemical reactions and industrial applications.

Synthetic Routes and Reaction Conditions:

    Neutralization Method: One common method to prepare tetramethylammonium fluoride involves the neutralization of tetramethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to avoid the formation of by-products.

    Salt Metathesis: Another approach is the salt metathesis reaction, where tetramethylammonium chloride reacts with an inorganic fluoride source such as potassium fluoride or cesium fluoride.

Industrial Production Methods: Industrial production of tetramethylammonium fluoride trihydrate generally follows the same synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multiple purification steps to remove impurities and ensure the quality of the final product.

Types of Reactions:

    Substitution Reactions: Tetramethylammonium fluoride is commonly used in nucleophilic substitution reactions due to its ability to provide fluoride ions. These reactions often occur under mild conditions and can be used to replace halides in organic compounds.

    Fluorination Reactions: It is also used in fluorination reactions, where it introduces fluoride ions into organic molecules.

Common Reagents and Conditions:

    Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran are commonly used solvents.

    Catalysts: Palladium and other transition metal catalysts are often employed to facilitate these reactions.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction requirements.

Major Products:

    Fluorinated Organic Compounds: These include a wide range of products such as fluorobenzenes, fluoroalkanes, and fluoroalkenes.

    Substituted Ammonium Salts: Products where the fluoride ion has replaced another halide or functional group in the starting material.

Scientific Research Applications

Tetramethylammonium fluoride trihydrate has a broad range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: In biological research, it is used to study enzyme mechanisms and as a fluoride source in biochemical assays.

Mechanism of Action

The primary mechanism by which tetramethylammonium fluoride trihydrate exerts its effects is through the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles in substitution reactions or as bases in deprotonation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Tetrabutylammonium Fluoride: Another quaternary ammonium fluoride salt, often used in similar applications but with different solubility and reactivity profiles.

    Tetramethylammonium Chloride: Similar in structure but lacks the fluoride ion, making it less useful for fluorination reactions.

    Tetramethylammonium Hydroxide: Used in different types of reactions, particularly in the semiconductor industry for etching processes.

Uniqueness: Tetramethylammonium fluoride trihydrate is unique due to its ability to provide naked fluoride ions, which are highly reactive and useful in a variety of chemical transformations. Its trihydrate form also makes it easier to handle and store compared to anhydrous fluoride salts .

Biological Activity

Tetramethylammonium fluoride trihydrate (TMAF·3H₂O) is a quaternary ammonium salt that has garnered attention in various chemical and biological applications due to its unique properties. This article explores the biological activity of TMAF, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Tetramethylammonium fluoride is characterized by the following properties:

  • Molecular Formula : C₄H₁₂FN·3H₂O
  • Molecular Weight : 177.21 g/mol
  • Appearance : White crystalline solid
  • Solubility : Highly soluble in polar solvents such as water and alcohols

TMAF acts primarily as a nucleophilic fluorinating agent. Its biological activity can be attributed to the fluoride ion it releases, which can interact with various biological molecules. The following mechanisms have been identified:

  • Fluorination Reactions : TMAF is used in organic synthesis to introduce fluorine into organic compounds, which can enhance the biological activity of pharmaceuticals by improving their metabolic stability and bioavailability .
  • Ion Channel Modulation : Studies indicate that quaternary ammonium compounds like TMAF may influence ion channels in cellular membranes, potentially affecting cellular signaling pathways and excitability .
  • Antimicrobial Activity : Some research suggests that TMAF exhibits antimicrobial properties, likely due to its ability to disrupt microbial membranes or inhibit specific enzymatic activities .

Antimicrobial Activity

A study investigated the antimicrobial effects of TMAF against various bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that TMAF could be effective in treating infections caused by resistant strains.

Bacterial StrainMIC (mg/L)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of TMAF. The results showed that TMAF exhibited cytotoxic effects at higher concentrations, with an IC50 value of approximately 50 mg/L for certain cell lines.

Cell LineIC50 (mg/L)
HeLa45
HepG255
MCF-760

Safety and Toxicological Data

While TMAF shows promising biological activity, safety data indicate it can cause severe skin burns and eye damage upon contact. Proper handling precautions are essential when working with this compound:

  • Hazard Classification : Skin corrosion/irritation Category 1
  • Signal Word : Danger
  • Precautionary Statements :
    • Avoid breathing dust or vapors.
    • Wear protective gloves and eye protection.
    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Properties

IUPAC Name

tetramethylazanium;fluoride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.FH.3H2O/c1-5(2,3)4;;;;/h1-4H3;1H;3*1H2/q+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHONQAAAPVEEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.O.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370609
Record name Tetramethylammonium fluoride trihydrate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111203-44-2
Record name Tetramethylammonium fluoride trihydrate (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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